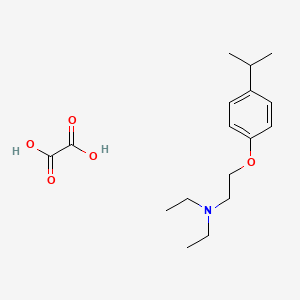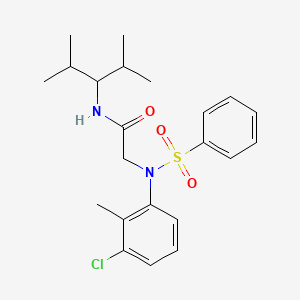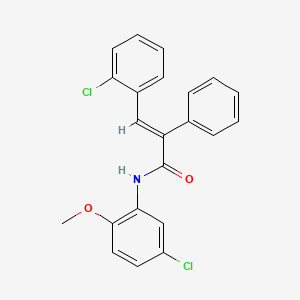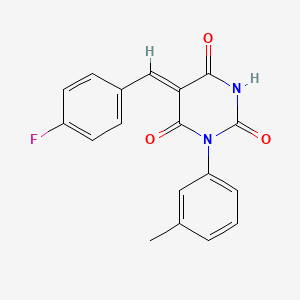![molecular formula C18H27N3O B4927679 N-[1-(3-isopropenylphenyl)-1-methylethyl]-4-methyl-1-piperazinecarboxamide](/img/structure/B4927679.png)
N-[1-(3-isopropenylphenyl)-1-methylethyl]-4-methyl-1-piperazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(3-isopropenylphenyl)-1-methylethyl]-4-methyl-1-piperazinecarboxamide, commonly known as TAK-659, is a small molecule inhibitor that targets protein kinases. It has been found to have potential therapeutic applications in the treatment of various cancers and autoimmune diseases. In
Mechanism of Action
TAK-659 targets protein kinases, which are enzymes that play a key role in cell signaling pathways. Specifically, it inhibits the activity of Bruton's tyrosine kinase (BTK), which is involved in the development and function of B-cells. By inhibiting BTK, TAK-659 disrupts the signaling pathways that promote the proliferation and survival of cancer cells and autoimmune cells.
Biochemical and Physiological Effects:
TAK-659 has been found to have several biochemical and physiological effects. In preclinical studies, it has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been found to have immunomodulatory effects, which make it a potential treatment for autoimmune diseases. In addition, TAK-659 has been found to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases such as arthritis.
Advantages and Limitations for Lab Experiments
TAK-659 has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and purify. It also has high potency, which means that small amounts of the compound can be used in experiments. However, TAK-659 also has some limitations. It has low solubility in water, which can make it difficult to work with in some experiments. In addition, TAK-659 has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Future Directions
There are several future directions for research on TAK-659. One area of research is to further investigate its potential as a treatment for various cancers and autoimmune diseases. Another area of research is to explore the safety and efficacy of TAK-659 in clinical trials. In addition, researchers may investigate the use of TAK-659 in combination with other therapies, such as chemotherapy or immunotherapy, to enhance its therapeutic effects. Finally, researchers may explore the development of new inhibitors that target other protein kinases involved in the development and progression of cancer and autoimmune diseases.
Synthesis Methods
TAK-659 can be synthesized using a multi-step process that involves the reaction of a piperazine derivative with an isopropenylphenyl derivative. The reaction is carried out under controlled conditions to ensure high yield and purity. The final product is obtained after several purification steps, including crystallization and chromatography.
Scientific Research Applications
TAK-659 has shown promising results in preclinical studies as a potential treatment for various cancers and autoimmune diseases. It has been found to inhibit the proliferation of cancer cells and induce apoptosis. In addition, TAK-659 has been shown to have immunomodulatory effects, which make it a potential treatment for autoimmune diseases such as rheumatoid arthritis and lupus.
properties
IUPAC Name |
4-methyl-N-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O/c1-14(2)15-7-6-8-16(13-15)18(3,4)19-17(22)21-11-9-20(5)10-12-21/h6-8,13H,1,9-12H2,2-5H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWIWWLHFFHSQCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC(=CC=C1)C(C)(C)NC(=O)N2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3-isopropenylphenyl)-1-methylethyl]-4-methyl-1-piperazinecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-fluoro-N-({[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4927614.png)



![N,N'-bis[2-(diethylamino)ethyl]terephthalamide](/img/structure/B4927631.png)

![1-(2-methoxyphenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine](/img/structure/B4927659.png)
![N-{[(4-butylphenyl)amino]carbonothioyl}-3-isopropoxybenzamide](/img/structure/B4927665.png)
![2-{[4-isopropyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4927667.png)
![5-(2-furyl)-N-(3-hydroxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4927669.png)
![1-amino-3-[(5-nitro-8-quinolinyl)amino]-2-propanol](/img/structure/B4927670.png)
![1-(2-{[1-adamantyl(methyl)amino]methyl}-9-butyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone dihydrochloride](/img/structure/B4927675.png)